molecular formula C17H32N2O2 B15226572 tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate

tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B15226572
M. Wt: 296.4 g/mol
InChI Key: HRPQVDZBNDEAFU-UHFFFAOYSA-N
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Description

tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate is an organic compound with a complex structure that includes a spirocyclic framework. This compound is known for its versatility and has found applications in various fields, including pharmaceuticals and chemical synthesis.

Preparation Methods

The synthesis of tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic ketone with tert-butylamine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate: Similar structure but with an aminomethyl group instead of an amino group.

    tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate: Contains a hydroxy group, leading to different chemical properties and reactivity.

    tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate:

These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their impact on its reactivity and applications.

Properties

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 9-amino-5,5-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C17H32N2O2/c1-15(2,3)21-14(20)19-11-10-17(16(4,5)12-19)8-6-13(18)7-9-17/h13H,6-12,18H2,1-5H3

InChI Key

HRPQVDZBNDEAFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC12CCC(CC2)N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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